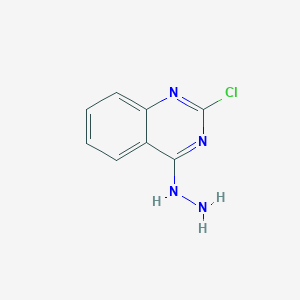

2-chloro-4-hydrazinylquinazoline

Vue d'ensemble

Description

2-chloro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-hydrazinylquinazoline typically involves the reaction of 2-chloro-4-nitroquinazoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, forming the hydrazinyl derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The hydrazinyl group can be oxidized to form azo compounds or reduced to form amines.

Cyclization Reactions: The compound can undergo cyclization to form triazoloquinazoline derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Various substituted quinazoline derivatives.

Oxidation: Azo compounds.

Reduction: Aminoquinazoline derivatives.

Applications De Recherche Scientifique

Synthesis of 2-Chloro-4-Hydrazinylquinazoline

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitroquinazoline with hydrazine hydrate in a solvent like ethanol or methanol under reflux conditions. This reaction reduces the nitro group to an amino group, yielding the hydrazinyl derivative. The general approach for industrial production involves optimizing reaction conditions to enhance yield and purity.

Medicinal Chemistry Applications

Anticancer Activity :

this compound serves as a precursor for synthesizing various bioactive molecules, particularly in anticancer drug development. Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation through mechanisms such as DNA intercalation and enzyme inhibition (e.g., topoisomerase) .

Antimicrobial Properties :

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity :

Recent investigations into quinazoline derivatives have revealed their potential as antimalarial agents. In vitro studies showed that certain derivatives derived from this compound exhibited considerable activity against Plasmodium falciparum, the causative agent of malaria .

Biological Studies

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding. Its interaction with biological targets, including DNA and enzymes, allows researchers to investigate its role in cellular processes and potential therapeutic applications .

Case Studies

Mécanisme D'action

The mechanism of action of 2-chloro-4-hydrazinylquinazoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-4-anilinoquinazoline: Known for its anticancer properties.

2-chloro-4-nitroquinazoline: A precursor in the synthesis of 2-chloro-4-hydrazinylquinazoline.

Triazoloquinazoline derivatives: Known for their DNA intercalation properties.

Uniqueness

This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Activité Biologique

2-Chloro-4-hydrazinylquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Synthesis and Chemical Structure

This compound belongs to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The introduction of hydrazine and chlorine substituents enhances its reactivity and potential biological activity.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of this compound and its derivatives against various human cancer cell lines. The compound has demonstrated moderate to high cytotoxic effects, particularly against:

- Hepatocellular carcinoma (HepG2)

- Mammary gland breast cancer (MCF-7)

- Human prostate cancer (PC3)

- Colorectal carcinoma (HCT-116)

In vitro studies report the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 29.47 |

| MCF-7 | 45.20 |

| PC3 | 53.10 |

| HCT-116 | 27.05 |

These values indicate that the compound exhibits varying degrees of effectiveness across different cancer types, with HCT-116 showing the highest sensitivity to treatment .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Topoisomerase II Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme, the compound can induce DNA damage leading to apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2, promoting programmed cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

In Vitro Studies

A series of experiments conducted on various human cancer cell lines have consistently shown that this compound exhibits significant cytotoxicity. For instance, one study reported that this compound induced apoptosis in HCT-116 cells at concentrations as low as 10 μM. Additionally, it was noted that the compound's activity was comparable to established chemotherapeutic agents like doxorubicin, albeit with a different mechanism of action .

Comparative Analysis

In comparison to other quinazoline derivatives, this compound has been found to possess superior activity against certain cancer cell lines. For example, while some derivatives showed IC50 values exceeding 50 µM across various lines, this compound demonstrated lower IC50 values indicating higher potency .

Propriétés

IUPAC Name |

(2-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJYSNMBGNZDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.